molecular formula C12H14N2O B13699905 N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline

N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline

Cat. No.: B13699905
M. Wt: 202.25 g/mol
InChI Key: MKALRLRKBXXJQK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further substituted with a 2-methyl-5-oxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline typically involves the reaction of 4-(2-methyl-5-oxazolyl)aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amino group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound amine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the dimethylamino group enhances its ability to form hydrogen bonds and interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a boron-containing group instead of the oxazolyl group.

    N,N-Dimethyl-4-(4-methyl-5-phenyl-1,3-oxazolidin-2-yl)aniline: This compound has a phenyl-substituted oxazolidine ring instead of the oxazolyl group.

Uniqueness

N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline is unique due to the presence of the 2-methyl-5-oxazolyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the synthesis of heterocyclic compounds and as a precursor for more complex molecules.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N,N-dimethyl-4-(2-methyl-1,3-oxazol-5-yl)aniline

InChI

InChI=1S/C12H14N2O/c1-9-13-8-12(15-9)10-4-6-11(7-5-10)14(2)3/h4-8H,1-3H3

InChI Key

MKALRLRKBXXJQK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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